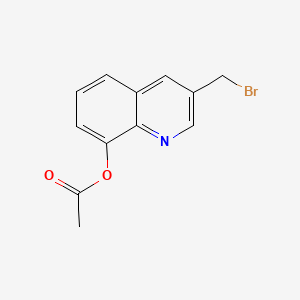

3-(Bromomethyl)quinolin-8-yl acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[3-(bromomethyl)quinolin-8-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-8(15)16-11-4-2-3-10-5-9(6-13)7-14-12(10)11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSBOJRWPLTSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=CC(=CN=C21)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl Quinolin 8 Yl Acetate

Retrosynthetic Analysis and Strategic Disconnections for 3-(Bromomethyl)quinolin-8-yl Acetate (B1210297)

A retrosynthetic analysis of 3-(bromomethyl)quinolin-8-yl acetate suggests a logical deconstruction of the molecule to identify potential starting materials and key transformations. The primary disconnections involve the functional groups attached to the quinoline (B57606) core.

The ester linkage at the 8-position can be disconnected to reveal 3-(bromomethyl)quinolin-8-ol and an acetylating agent. This points to an acetylation reaction as a late-stage synthetic step. Further disconnection of the bromomethyl group at the 3-position leads back to the more stable 3-methylquinolin-8-ol (B156217). This suggests that a selective bromination of the methyl group is a key transformation.

The core structure, 3-methylquinolin-8-ol, can be retrosynthetically disconnected using established quinoline syntheses. One of the most effective methods for this particular substitution pattern is the Doebner-von Miller reaction. This approach involves the reaction of an aniline (B41778) derivative with an α,β-unsaturated aldehyde. For 3-methylquinolin-8-ol, the logical precursors are 2-aminophenol (B121084) and crotonaldehyde (B89634) (but-2-enal). This disconnection strategy forms the basis for a convergent and linear synthesis of the target molecule.

Established Synthetic Routes to this compound

The established synthetic pathways to this compound are typically linear, multi-step sequences that begin with the construction of the quinoline nucleus followed by functional group interconversions.

Multi-step Convergent and Linear Synthesis Approaches

A common and practical linear synthesis for this compound involves three primary stages:

Quinoline Core Synthesis: The synthesis commences with the construction of the 3-methylquinolin-8-ol core. The Doebner-von Miller reaction is a well-established method for this purpose. wikipedia.org In this reaction, 2-aminophenol is reacted with crotonaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and an oxidizing agent. The reaction proceeds through a Michael addition of the aniline to the α,β-unsaturated aldehyde, followed by cyclization and aromatization to yield the quinoline ring system.

Acetylation of the Hydroxyl Group: The resulting 3-methylquinolin-8-ol is then subjected to acetylation to protect the hydroxyl group and form the acetate ester. This is a standard functional group transformation that can be achieved by reacting the quinolinol with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

Side-Chain Bromination: The final step is the selective bromination of the methyl group at the 3-position. This is typically achieved through a free radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source. commonorganicchemistry.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (e.g., UV irradiation). The reaction is generally performed in a non-polar solvent like carbon tetrachloride or cyclohexane.

Functional Group Interconversion and Transformation Strategies

The acetylation of the 8-hydroxyl group is a straightforward esterification. The choice of acetylating agent and reaction conditions can be optimized to achieve high yields. For instance, the use of acetic anhydride with a catalytic amount of acid or base is a common and effective method. nih.govnih.gov

The side-chain bromination of the 3-methyl group is a more selective transformation. The use of NBS is critical as it provides a low, constant concentration of bromine, which favors radical substitution at the allylic/benzylic position over electrophilic addition to the quinoline ring. commonorganicchemistry.com The reaction conditions, including the choice of solvent and initiator, can influence the selectivity and yield of the desired product.

| Transformation | Reagents and Conditions | Precursor | Product |

| Quinoline Synthesis | 2-aminophenol, crotonaldehyde, acid catalyst (e.g., HCl), oxidizing agent | 2-aminophenol, crotonaldehyde | 3-methylquinolin-8-ol |

| Acetylation | Acetic anhydride, pyridine or triethylamine | 3-methylquinolin-8-ol | 3-methylquinolin-8-yl acetate |

| Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl4, heat/light | 3-methylquinolin-8-yl acetate | This compound |

Emerging and Advanced Synthetic Techniques for this compound

In line with the growing emphasis on sustainable and efficient chemical synthesis, emerging techniques are being explored for the preparation of quinoline derivatives. These include catalytic approaches and the application of green chemistry principles.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and reduced waste generation.

Catalytic Quinoline Synthesis: While the classical Doebner-von Miller reaction often uses stoichiometric amounts of acid, modern variations employ catalytic amounts of Lewis acids or solid acid catalysts, which can be more environmentally friendly and easier to handle.

Catalytic Acetylation: The acetylation of phenols can be catalyzed by a variety of catalysts, including metal salts and solid acids, which can replace the need for stoichiometric amounts of basic promoters like pyridine. frontiersin.org

Catalytic Bromination: While radical bromination with NBS is inherently a chain reaction, research into catalytic methods for benzylic bromination continues. These approaches aim to improve selectivity and reduce the use of hazardous reagents. Some transition metal complexes have shown promise in catalyzing C-H bond activation and subsequent halogenation. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like quinolines. tandfonline.comtandfonline.comacs.orgnih.govresearchgate.net

Alternative Solvents: For the quinoline synthesis and subsequent transformations, the use of hazardous solvents like carbon tetrachloride for bromination is being replaced by greener alternatives such as acetonitrile (B52724), or even solvent-free conditions. bohrium.comrsc.org Microwave-assisted synthesis in environmentally benign solvents like diethyl carbonate has also been reported for benzylic brominations. rsc.org

Energy Efficiency: Microwave irradiation and ultrasound have been explored as energy-efficient alternatives to conventional heating for quinoline synthesis, often leading to shorter reaction times and higher yields. researchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product are being developed. This includes the use of catalytic rather than stoichiometric reagents.

Renewable Feedstocks: While not yet widely implemented for this specific compound, research into the use of bio-based starting materials for the synthesis of quinoline precursors is an active area of green chemistry.

| Green Chemistry Approach | Application in Synthesis | Benefits |

| Alternative Solvents | Use of acetonitrile or solvent-free conditions for bromination. bohrium.com | Reduced toxicity and environmental impact. |

| Energy Efficiency | Microwave-assisted synthesis for quinoline formation and bromination. researchgate.netrsc.org | Faster reactions, potentially higher yields. |

| Catalysis | Use of catalytic Lewis acids for quinoline synthesis and other catalysts for acetylation. frontiersin.org | Reduced waste, improved efficiency. |

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The efficient synthesis of this compound is contingent upon the careful optimization of reaction parameters to maximize product yield and purity while minimizing reaction times and the formation of byproducts. While specific optimization studies for this exact compound are not extensively detailed in publicly accessible literature, the key synthetic step is the conversion of a hydroxymethyl group to a bromomethyl group on the quinoline scaffold. This transformation, typically from a precursor such as 3-(hydroxymethyl)quinolin-8-yl acetate, is analogous to the bromination of benzylic alcohols. Therefore, optimization strategies can be extrapolated from established methodologies for similar chemical conversions.

The primary focus for yield enhancement lies in the selection of the brominating agent, solvent, reaction temperature, and stoichiometry. Common reagents for converting benzylic-type alcohols to the corresponding bromides include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), hydrobromic acid (HBr), and reagents used in the Appel reaction, such as triphenylphosphine (B44618) (PPh₃) in combination with a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).

Key Parameters for Optimization:

Choice of Brominating Reagent: The reactivity and selectivity of the brominating agent are paramount. Stronger reagents may lead to faster reactions but can also promote side reactions, such as degradation of the quinoline ring or unwanted reactions with the acetate group. The Appel reaction conditions are often favored for their mildness, which can be crucial for preserving sensitive functional groups on the substrate.

Solvent Selection: The choice of solvent influences the solubility of reactants and the reaction pathway. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile are commonly employed to prevent interference with the brominating agent. The polarity of the solvent can affect the rate of reaction and the stability of intermediates.

Temperature Control: Temperature is a critical parameter that must be carefully controlled. Low temperatures (e.g., 0 °C) are often used at the start of the reaction, particularly during the addition of a highly reactive brominating agent, to control the reaction rate and prevent byproduct formation. The reaction may then be allowed to warm to room temperature or be gently heated to ensure completion.

Stoichiometry: The molar ratio of the alcohol precursor to the brominating agent is a key factor. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess can lead to purification challenges and the formation of impurities.

Reaction Time: The duration of the reaction must be optimized to ensure the complete conversion of the starting material without allowing for the degradation of the desired product. Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Illustrative Research Findings from an Analogous Reaction:

To illustrate the impact of reagent choice on yield, we can examine data from studies on the conversion of benzyl (B1604629) alcohol to benzyl bromide, a reaction that serves as a useful model for the synthesis of this compound. A study comparing various N-halo reagents in the Appel reaction highlights the differences in efficiency. researchgate.net

| Bromine Source (in combination with PPh₃) | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | Room Temperature | 98 |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane (DCM) | Room Temperature | 96 |

| Tribromoisocyanuric acid (TBCA) | Dichloromethane (DCM) | Room Temperature | 82 |

| Trichloroisocyanuric acid (TCCA) / NaBr | Dichloromethane (DCM) | Room Temperature | 95 |

The data from this model reaction indicate that N-bromosuccinimide (NBS) in combination with triphenylphosphine provides an excellent yield for the conversion of a benzylic alcohol to its corresponding bromide. researchgate.net This suggests that a similar reagent system would be a strong starting point for optimizing the synthesis of this compound. Further refinement would involve a systematic variation of the solvent, temperature, and reactant ratios to fine-tune the conditions for this specific substrate, aiming to achieve the highest possible yield and purity.

Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl Quinolin 8 Yl Acetate

Reactivity Profiles of the Bromomethyl Moiety in 3-(Bromomethyl)quinolin-8-yl Acetate (B1210297)

The bromomethyl group attached to the C3 position of the quinoline (B57606) ring is analogous to a benzylic bromide. This structural feature imparts significant reactivity, primarily due to the ability of the quinoline ring to stabilize intermediates formed during reactions at the benzylic carbon.

The carbon-bromine bond in the bromomethyl group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. Consequently, 3-(bromomethyl)quinolin-8-yl acetate is expected to readily undergo nucleophilic substitution reactions. The specific mechanism, whether SN1 or SN2, will be influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. masterorganicchemistry.comscribd.com

The SN2 mechanism, a single-step concerted process, is favored by strong, unhindered nucleophiles in polar aprotic solvents. patsnap.comlibretexts.org In this scenario, the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon were chiral. For this compound, this pathway would be viable with nucleophiles such as cyanide, azide, or thiolates.

Conversely, the SN1 mechanism involves a two-step process initiated by the departure of the bromide leaving group to form a carbocation intermediate. patsnap.comlibretexts.org This pathway is favored by weak nucleophiles in polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate. The quinoline ring at the C3 position can effectively stabilize an adjacent carbocation through resonance, making the SN1 pathway a plausible route for this compound, particularly with nucleophiles like water or alcohols. The stability of this benzylic-type carbocation is a key factor. khanacademy.org

Table 1: Predicted Nucleophilic Substitution Reactions of this compound (Note: This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.)

| Nucleophile (Nu-) | Solvent | Predominant Mechanism | Expected Product |

| CN- | DMSO | SN2 | 3-(Cyanomethyl)quinolin-8-yl acetate |

| N3- | Acetone | SN2 | 3-(Azidomethyl)quinolin-8-yl acetate |

| CH3COO- | DMF | SN2 | 3-(Acetoxymethyl)quinolin-8-yl acetate |

| H2O | Formic Acid | SN1 | 3-(Hydroxymethyl)quinolin-8-yl acetate |

| CH3OH | Methanol | SN1 | 3-(Methoxymethyl)quinolin-8-yl acetate |

Elimination reactions, leading to the formation of a double bond, can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. pearson.commasterorganicchemistry.com For this compound, an E2 elimination would require the abstraction of a proton from a carbon adjacent to the bromomethyl-bearing carbon. Since the bromomethyl group is attached to an aromatic ring, there are no protons on the adjacent ring carbon that can participate in a standard β-elimination reaction to form a stable alkene. Therefore, typical base-induced elimination reactions are considered unlikely for this compound under standard conditions. youtube.com

The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage upon exposure to radical initiators, such as UV light or AIBN (azobisisobutyronitrile), to generate a benzylic-type radical. masterorganicchemistry.comlibretexts.org This radical is stabilized by resonance with the quinoline ring, making radical reactions a feasible pathway. libretexts.org

Once formed, this radical can participate in various radical chain reactions. For instance, in the presence of a hydrogen atom donor like tributyltin hydride (Bu3SnH), the bromomethyl group could be reduced to a methyl group. libretexts.org It could also react with other radical species or undergo addition to unsaturated systems. The initiation of radical reactions is a key step, often requiring an external energy source or a chemical initiator to generate the initial radical species. masterorganicchemistry.com

Reactivity of the Acetate Ester Functional Group in this compound

The acetate ester at the 8-position of the quinoline ring is a key site for chemical modification, primarily through nucleophilic acyl substitution reactions such as hydrolysis and transesterification, as well as reduction.

The hydrolysis of the aryl acetate group in this compound to the corresponding 8-hydroxyquinoline (B1678124) derivative can be achieved under either acidic or basic conditions. wikipedia.org Acid-catalyzed hydrolysis is an equilibrium process, essentially the reverse of Fischer esterification. wikipedia.org The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.com

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov This is generally a more efficient method for ester cleavage. The rate and mechanism of hydrolysis of aryl acetates can be influenced by the nature of the substituents on the aromatic ring. rsc.orgrsc.org

Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a viable transformation for this compound. wikipedia.orgorganic-chemistry.orgwikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org The equilibrium nature of this reaction means that a large excess of the reactant alcohol is often used to drive the reaction to completion. wikipedia.org The use of earth-abundant metal catalysts has also been shown to be effective for the transesterification of aryl esters with phenols. rsc.org

The acetate ester group can be reduced to either an alcohol or, under more forcing conditions, a methyl group. The reduction of esters to primary alcohols is commonly achieved using strong hydride reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the alkoxy group, forming an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. libretexts.org It is important to note that milder reducing agents such as sodium borohydride (B1222165) are generally not reactive enough to reduce esters. libretexts.org

A more controlled reduction to the aldehyde can sometimes be achieved using specialized reagents like diisobutylaluminum hydride (DIBALH) at low temperatures. libretexts.org

Complete reduction of the aryl ester directly to a methyl arene is a more challenging transformation but can be accomplished using nickel-catalyzed methods with an organosilane as the reducing agent. chemistryviews.org This one-step process involves an initial hydrosilylation of the ester followed by a nickel-catalyzed hydrogenolysis. chemistryviews.org

A summary of potential reactions of the acetate ester group is provided in Table 2.

| Reaction Type | Reagents and Conditions | Expected Major Product |

| Hydrolysis (Basic) | NaOH (aq), heat | 3-(Bromomethyl)quinolin-8-ol |

| Transesterification | R'OH, H⁺ or base catalyst, heat | 3-(Bromomethyl)quinolin-8-yl R'-oate |

| Reduction to Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ | (8-Hydroxyquinolin-3-yl)methanol |

| Reduction to Methyl | Ni(cod)₂, NHC ligand, TMDSO, KOtBu | 8-Methyl-3-(bromomethyl)quinoline |

Detailed Mechanistic Elucidation of Key Transformations Involving this compound

While no specific mechanistic studies have been published for this compound, the mechanisms of its key transformations can be inferred from computational and experimental studies on related quinoline and aryl ester systems.

Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating reaction mechanisms, rationalizing electrochemical behavior, and understanding the influence of molecular structure on reactivity. nih.govunimore.it For reactions involving the quinoline moiety, such as C-H activation or functionalization, computational studies can help to propose and validate catalytic cycles. rsc.org For example, in metal-catalyzed C-8 amidation of quinoline N-oxides, DFT calculations have supported a mechanism involving initial C-H activation, coordination of the coupling partner, and subsequent reductive elimination. rsc.org

In the context of this compound, computational studies could be employed to investigate the transition states of nucleophilic substitution reactions at the bromomethyl group, comparing S_N1 and S_N2 pathways. The stability of the potential quinolyl-methyl carbocation intermediate would be a key factor. Furthermore, transition state analysis of the hydrolysis or transesterification of the acetate ester could provide insights into the role of the catalyst and the influence of the quinoline ring's electronic properties on the reaction barrier.

The kinetics of reactions involving this compound would provide valuable information about the reaction rates and the factors that influence them. For instance, in the hydrolysis of the acetate ester, kinetic studies could determine the reaction order with respect to the substrate and the nucleophile, shedding light on the mechanism. nih.govrsc.org Hammett plots, which correlate reaction rates with substituent constants, could quantify the electronic influence of the bromomethyl group and the quinoline nitrogen on the reactivity of the ester. nih.gov

The thermodynamic properties of quinoline derivatives, such as the enthalpy of formation and Gibbs free energy, are crucial for understanding their stability and the feasibility of chemical reactions. longdom.orgresearchgate.netresearchgate.net The thermochemical characteristics are influenced by the nature and position of substituents on the quinoline ring. longdom.org For reactions such as hydrolysis or transesterification, the thermodynamics would determine the position of the equilibrium. wikipedia.orgwikipedia.org For example, the hydrolysis of the acetate ester is thermodynamically favorable due to the formation of a stable carboxylate salt under basic conditions.

Applications of 3 Bromomethyl Quinolin 8 Yl Acetate As a Synthetic Building Block

3-(Bromomethyl)quinolin-8-yl Acetate (B1210297) as a Precursor for Substituted Quinoline (B57606) Derivatives

The presence of the bromomethyl group at the C3-position of the quinoline ring makes 3-(bromomethyl)quinolin-8-yl acetate an excellent electrophile for nucleophilic substitution reactions. This reactivity is the foundation for its use in the synthesis of a wide array of substituted quinoline derivatives, allowing for the introduction of diverse functional groups and the construction of more complex heterocyclic systems.

The facile displacement of the bromide ion by a variety of nucleophiles enables the synthesis of quinoline analogs with tailored functionalities. For instance, O-alkylation, N-alkylation, and S-alkylation reactions can be readily achieved. A notable example is the Williamson ether synthesis, where the compound can react with hydroxyl-containing molecules to form ether linkages. This strategy has been employed in the synthesis of bisquinoline systems, which are of interest for their potential biological activities. researchgate.net

The reaction of this compound with different nucleophiles introduces a range of substituents at the 3-position. The table below illustrates potential transformations and the resulting functionalized quinoline derivatives.

| Nucleophile (Nu-H) | Resulting Derivative | Functional Group Introduced |

| Phenol (B47542) | 3-(Phenoxymethyl)quinolin-8-yl acetate | Aryl ether |

| Thiophenol | 3-(Phenylthiomethyl)quinolin-8-yl acetate | Thioether |

| Aniline (B41778) | 3-(Anilinomethyl)quinolin-8-yl acetate | Secondary amine |

| Sodium azide | 3-(Azidomethyl)quinolin-8-yl acetate | Azide |

| Potassium cyanide | 3-(Cyanomethyl)quinolin-8-yl acetate | Nitrile |

These reactions significantly expand the chemical space accessible from this compound, providing a platform for the development of novel compounds with potentially interesting pharmacological or material properties.

Beyond simple functionalization, this compound can serve as a key building block for the construction of more elaborate heterocyclic ring systems. The bromomethyl group can participate in annulation reactions, where a new ring is fused onto the existing quinoline framework or linked to it. For example, reaction with a dinucleophilic species can lead to the formation of a new heterocyclic ring incorporating the -CH2- group from the bromomethyl moiety.

Such strategies are crucial in the synthesis of polycyclic aromatic compounds and complex alkaloids, where the quinoline core is a common motif. The specific reaction conditions and the nature of the dinucleophile would dictate the size and type of the newly formed heterocyclic ring.

Utilization of this compound in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. rsc.org While specific examples detailing the use of this compound in MCRs are not extensively documented, its reactive nature suggests its potential as a valuable component in such transformations.

For instance, it could act as the electrophilic component in MCRs that proceed via the formation of an intermediate that is subsequently trapped by a nucleophile. The quinoline backbone, with its unique electronic and steric properties, could influence the stereochemical outcome of such reactions, making it an interesting substrate for the discovery of novel MCRs.

Integration of this compound in the Synthesis of Complex Organic Architectures

The synthesis of complex natural products and other intricate organic molecules often relies on the use of versatile building blocks that can be elaborated in a controlled manner. This compound, with its two distinct functional handles—the reactive bromomethyl group and the hydrolyzable acetate group—offers multiple avenues for synthetic diversification.

The acetate group at the 8-position can be hydrolyzed to reveal a hydroxyl group, which can then be used as a handle for further transformations, such as etherification, esterification, or as a directing group in subsequent reactions on the quinoline ring. This sequential functionalization strategy allows for the stepwise construction of complex molecular architectures.

Role of this compound in Material Science Precursor Synthesis

Quinoline and its derivatives are known to exhibit interesting photophysical and electronic properties, making them attractive candidates for applications in material science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and functional polymers. researchgate.netmdpi.com The ability to introduce specific functionalities onto the quinoline core via the bromomethyl group of this compound makes it a useful precursor for the synthesis of monomers for polymerization or for the attachment of the quinoline moiety to other material components.

For example, the bromomethyl group could be used to attach the quinoline unit to a polymer backbone or to another chromophore to create materials with tailored optical or electronic properties. The 8-acetoxy group could also be modified to fine-tune the solubility and processing characteristics of the resulting materials.

Derivatization Strategies and Analogues of 3 Bromomethyl Quinolin 8 Yl Acetate

Chemical Modifications of the Bromomethyl Group in 3-(Bromomethyl)quinolin-8-yl Acetate (B1210297)

The C3-bromomethyl group serves as a highly reactive electrophilic handle, analogous to a benzylic bromide. This functionality is primed for nucleophilic substitution reactions, allowing for the straightforward introduction of a vast array of functional groups.

Introduction of Diverse Heteroatom and Carbon Nucleophiles

The bromine atom can be readily displaced by a variety of nucleophiles in standard SN2 reactions. This allows for the covalent attachment of molecules through oxygen, nitrogen, sulfur, or carbon atoms.

Oxygen Nucleophiles: Reaction with alcohols (R-OH) or phenols (Ar-OH) under basic conditions, such as in a Williamson ether synthesis, would yield the corresponding ether analogues. For instance, reacting 3-(bromomethyl)quinolin-8-yl acetate with an 8-hydroxyquinoline (B1678124) derivative in the presence of a base like potassium carbonate would result in a bisquinoline system. researchgate.net

Nitrogen Nucleophiles: Primary and secondary amines (RNH₂, R₂NH) can be used to generate secondary and tertiary amine derivatives, respectively. This aminomethylation is a common strategy for modifying quinoline (B57606) scaffolds to enhance biological activity. mdpi.comnih.gov

Sulfur Nucleophiles: Thiolates (RS⁻) readily displace the bromide to form thioethers, which can be valuable for introducing different physicochemical properties or for further functionalization.

Carbon Nucleophiles: Reagents such as cyanide (CN⁻) can be used to introduce a nitrile group, which can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing a two-step method for chain extension and further derivatization.

The table below illustrates potential products from the reaction of this compound with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group at C3-methyl | Potential Product Substructure |

|---|---|---|---|

| Oxygen (O) | Ethanol (CH₃CH₂OH) / Base | Ether | -CH₂-O-CH₂CH₃ |

| Nitrogen (N) | Dimethylamine ((CH₃)₂NH) | Tertiary Amine | -CH₂-N(CH₃)₂ |

| Sulfur (S) | Sodium thiomethoxide (NaSCH₃) | Thioether | -CH₂-S-CH₃ |

| Carbon (C) | Potassium cyanide (KCN) | Nitrile | -CH₂-CN |

Alkylation, Arylation, and Cross-Coupling Reactions

Beyond simple substitution, the bromomethyl group can participate in more complex carbon-carbon bond-forming reactions. Benzylic halides are known substrates for various transition metal-catalyzed cross-coupling reactions. nih.govrsc.org This enables the attachment of alkyl, alkenyl, alkynyl, and aryl groups.

Negishi Coupling: The compound could first be converted into an organozinc reagent, which can then be coupled with aryl or vinyl halides in a palladium- or nickel-catalyzed Negishi reaction. rsc.org

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes (in the presence of a copper co-catalyst) can introduce alkynyl moieties. This reaction is well-established for benzylic bromides and lithium acetylides. nih.gov

Suzuki and Stille Couplings: While less common for sp³-hybridized halides, specialized conditions can facilitate couplings with boronic acids (Suzuki) or organostannanes (Stille) to form new C-C bonds.

These reactions significantly expand the structural diversity achievable from the parent compound, allowing for the synthesis of complex diarylmethane-like structures and other extended π-systems. nih.govresearchgate.net

Functionalization and Substitution Patterns on the Quinoline Ring System of this compound

The quinoline core is an aromatic system that can undergo electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of new functional groups. The 8-acetoxy group is an electron-donating, ortho-, para-directing group. Therefore, electrophilic attack is predicted to occur preferentially at the C5 and C7 positions of the quinoline ring. acgpubs.orgresearchgate.net

Common electrophilic aromatic substitution reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) can introduce bromine atoms at the C5 and/or C7 positions. acgpubs.orgresearchgate.net

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂), likely at C5 or C7.

Sulfonation: Reaction with fuming sulfuric acid can install a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation/Acylation: Alkyl or acyl groups can be added using an alkyl/acyl halide and a Lewis acid catalyst, though these reactions can sometimes be limited by the basicity of the quinoline nitrogen. moreheadstate.edumasterorganicchemistry.com

Theoretical studies on 8-hydroxyquinoline confirm that the highest electron density is located at positions C5 and C7, making them the most favorable sites for electrophilic attack. researchgate.netorientjchem.orguotechnology.edu.iq

Chemical Transformations and Modifications of the Acetate Ester Moiety in this compound

The acetate ester at the C8 position is a protecting group for the corresponding phenol (B47542) and can be readily removed or modified.

Hydrolysis: The most common transformation is the hydrolysis of the ester to yield the free hydroxyl group. This can be achieved under either acidic or basic conditions (e.g., using HCl or NaOH). The resulting product, 3-(bromomethyl)quinolin-8-ol, possesses a phenolic hydroxyl group, which dramatically alters the molecule's properties. This group can act as a hydrogen bond donor and is a well-known metal-chelating moiety, a feature exploited in many biologically active 8-hydroxyquinoline derivatives. nih.gov The reverse reaction, acetylation of the 8-hydroxy group using acetic anhydride (B1165640), is a standard procedure for its synthesis. nih.gov

Transesterification: In the presence of an alcohol and an acid or base catalyst, the acetate group can be exchanged for other ester groups.

The deprotection to the 8-hydroxyquinoline is a key step in synthesizing derivatives where the chelating ability of the C8-hydroxyl and C1-nitrogen is a desired property.

Structure-Reactivity and Structure-Property Relationship Studies of this compound Analogues

The derivatization strategies outlined above are crucial for conducting structure-activity relationship (SAR) and structure-property relationship (SPR) studies. By systematically modifying each part of the this compound scaffold, researchers can probe how specific structural changes influence a particular outcome, such as biological activity or material properties. benthamdirect.combiointerfaceresearch.com

A typical SAR/SPR study would involve the following:

Library Synthesis: A collection of analogues is synthesized using the reactions described in sections 5.1-5.3.

Property Measurement: The synthesized compounds are tested for a specific property (e.g., inhibition of an enzyme, antimicrobial activity, fluorescence quantum yield).

Analysis: The results are analyzed to identify key structural features that enhance or diminish the desired property.

Key insights that could be gained from studying analogues of this compound include:

Impact of the C3-Substituent: By replacing the bromine with various groups (ethers, amines, alkyl/aryl chains), one can determine the optimal size, lipophilicity, and hydrogen-bonding capacity of the C3-substituent for a given biological target. researchgate.netacs.org For many quinoline-based compounds, substitution at the C3 position is critical for activity. researchgate.netacs.org

Influence of Quinoline Ring Substitution: Adding electron-withdrawing or electron-donating groups at the C5 and C7 positions can modulate the electronic properties of the entire ring system, affecting target binding or photophysical characteristics. acs.org

Role of the C8-Oxygen Moiety: Comparing the activity of the parent acetate ester with its hydrolyzed 8-hydroxy analogue can reveal the importance of the phenolic hydroxyl group. The ability to chelate metal ions or act as a hydrogen bond donor is a crucial feature for the biological activity of many 8-hydroxyquinoline derivatives. nih.govmdpi.com

The table below summarizes how specific modifications could be used to probe structure-property relationships.

| Modification Site | Chemical Change | Property to Investigate | Rationale |

|---|---|---|---|

| C3-Bromomethyl Group | Substitution with amines (e.g., -CH₂-NR₂) | Lipophilicity, Basicity, Biological Activity | Introduces a basic center and alters polarity, potentially improving cell permeability or target interaction. |

| C3-Bromomethyl Group | Cross-coupling with an aryl group (e.g., -CH₂-Ph) | Steric Bulk, π-Stacking Potential | Increases size and introduces an aromatic ring capable of π-stacking interactions with biological targets. |

| Quinoline Ring | Nitration at C5/C7 | Electronic Properties, Target Binding | Adds a strong electron-withdrawing group, altering the quinoline's electron density and interaction potential. |

| C8-Acetate Ester | Hydrolysis to hydroxyl (-OH) | Chelation Ability, H-Bonding, Acidity | Unmasks a phenolic hydroxyl group, enabling metal chelation and hydrogen bonding, which are key pharmacophoric features. |

Through such systematic derivatization, this compound serves as a versatile platform for the development of new functional molecules. nih.govresearchgate.net

Spectroscopic Characterization Techniques for 3 Bromomethyl Quinolin 8 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information on the structure and connectivity of atoms. uncw.edutsijournals.com For quinoline (B57606) derivatives, NMR is crucial for assigning protons and carbons in the heterocyclic and benzene (B151609) rings. acs.org

The ¹H NMR spectrum of 3-(Bromomethyl)quinolin-8-yl acetate (B1210297) displays a series of distinct signals that correspond to the chemically non-equivalent protons in the molecule. The aromatic protons of the quinoline ring system typically resonate in the downfield region of the spectrum (usually between δ 7.5 and 9.0 ppm) due to the deshielding effects of the aromatic ring current. The protons H-2 and H-4 on the pyridine (B92270) portion of the ring are often the most downfield, appearing as singlets or narrow doublets. The protons on the substituted benzene ring (H-5, H-6, H-7) present as a more complex set of coupled signals (doublets and triplets).

Two key singlet signals are indicative of the substituents. The methylene (B1212753) protons (-CH₂Br) of the bromomethyl group are expected to appear at a chemical shift of approximately δ 4.9 ppm, influenced by the electron-withdrawing bromine atom. The methyl protons (-CH₃) of the acetate group typically produce a sharp singlet further upfield, around δ 2.5 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-2 | ~8.95 | s | 1H |

| H-4 | ~8.20 | s | 1H |

| H-5 | ~7.65 | d | 1H |

| H-6 | ~7.55 | t | 1H |

| H-7 | ~7.90 | d | 1H |

| -CH₂Br | ~4.91 | s | 2H |

| -OCOCH₃ | ~2.50 | s | 3H |

Note: These are predicted values based on typical chemical shifts for quinoline and related functional groups. Actual values may vary based on solvent and experimental conditions.

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would show 12 distinct signals, corresponding to each unique carbon atom. The nine carbons of the quinoline ring typically resonate in the δ 120–150 ppm range. The carbonyl carbon (C=O) of the acetate group is highly deshielded and appears significantly downfield, generally around δ 169 ppm. The methyl carbon of the acetate group is found in the upfield region at approximately δ 21 ppm. The methylene carbon of the bromomethyl group (-CH₂Br) is expected around δ 30 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCOCH₃ | ~21.2 |

| -CH₂Br | ~30.5 |

| C-5, C-6, C-7 | ~122-130 |

| C-3, C-4, C-4a, C-8a | ~133-149 |

| C-2, C-8 | ~146-152 |

| -OCOCH₃ | ~169.4 |

Note: Assignments for aromatic carbons are approximate and would require 2D NMR techniques for definitive confirmation.

For a complete and unambiguous structural assignment, two-dimensional (2D) NMR experiments are employed. acs.orgresearchgate.netunirioja.es

COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling relationships. It would be used to confirm the connectivity of the protons on the benzene portion of the quinoline ring (H-5, H-6, and H-7).

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the signals for each protonated carbon, such as linking the methylene proton signal at ~4.91 ppm to its corresponding carbon signal at ~30.5 ppm. uncw.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. It is critical for piecing together the molecular structure. Key correlations would include the signal from the methylene protons (-CH₂Br) to the C-3 and C-4 carbons of the quinoline ring, and the signal from the acetate methyl protons to the carbonyl carbon, confirming the placement of the substituents. uncw.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. For derivatives, it can help determine the preferred conformation and stereochemistry.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns. mcmaster.calibretexts.org

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₂H₁₀BrNO₂), HRMS would confirm its elemental composition by matching the experimental mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to the calculated theoretical value. A key diagnostic feature in the mass spectrum would be the isotopic pattern for bromine. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion region would display two peaks of almost identical intensity, separated by two m/z units, which is a definitive signature for the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation. The resulting fragment ions provide a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Loss of the acetyl group: Cleavage of the ester can lead to the loss of a ketene (B1206846) molecule (CH₂CO, 42 Da), a common pathway for acetate esters.

Loss of the bromomethyl radical: Homolytic cleavage of the C-C bond could result in the loss of the •CH₂Br radical.

Quinoline ring fragmentation: A well-documented fragmentation pathway for the quinoline core is the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring. chempap.orgrsc.org

Analysis of these specific neutral losses and the resulting fragment ion masses allows for the confident confirmation of the compound's structure.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained that serves as a molecular fingerprint. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key structural components: the quinoline ring, the acetate group, and the bromomethyl substituent.

The quinoline core gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings are expected to appear in the 1620-1430 cm⁻¹ range. mdpi.com Out-of-plane C-H bending vibrations, which are often diagnostic of the substitution pattern on the aromatic ring, generally occur between 900 and 675 cm⁻¹.

The acetate group introduces two prominent absorption bands. The most intense of these is the carbonyl (C=O) stretching vibration of the ester, which is anticipated to be in the range of 1770-1750 cm⁻¹. The C-O stretching vibrations of the acetate group will likely produce strong bands in the 1250-1000 cm⁻¹ region. researchgate.netnist.gov

The bromomethyl group (-CH₂Br) also has characteristic vibrations, although they may be less intense. The C-H stretching of the methylene group is expected around 2960-2920 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

Based on the analysis of related quinoline derivatives, the following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Methylene (-CH₂Br) C-H | Stretching | 2960-2920 |

| Ester Carbonyl (C=O) | Stretching | 1770-1750 |

| Quinoline Ring (C=C and C=N) | Stretching | 1620-1430 |

| Ester (C-O) | Stretching | 1250-1000 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

| Alkyl Halide (C-Br) | Stretching | 600-500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system, being an aromatic and conjugated heterocycle, exhibits characteristic UV-Vis absorption bands. The positions and intensities of these bands are sensitive to the nature and position of substituents on the ring. researchgate.netresearchgate.netnih.govacs.orgacs.org

The UV-Vis spectrum of quinoline and its derivatives is typically characterized by two or three main absorption bands. These bands arise from π → π* transitions within the aromatic system. For the parent quinoline molecule, these transitions are generally observed around 225 nm, 275 nm, and 315 nm. The presence of substituents can cause shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity (ε).

In the case of this compound, the acetate group at the 8-position and the bromomethyl group at the 3-position are expected to influence the electronic structure of the quinoline chromophore. The acetate group, with its carbonyl function and oxygen lone pairs, can act as an auxochrome, potentially leading to a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline. The bromomethyl group is generally considered to be weakly electronically active and may have a smaller effect on the spectrum.

The electronic transitions in substituted quinolines can be complex, but a general assignment can be made. The higher energy bands are typically associated with transitions within the benzene portion of the quinoline system, while the lower energy bands are more characteristic of the entire conjugated system.

The following table presents a predictive summary of the expected UV-Vis absorption data for this compound in a non-polar solvent, based on the known spectra of related quinoline derivatives.

| Electronic Transition | Expected λmax (nm) | Description |

|---|---|---|

| π → π | ~230 | High-energy transition within the aromatic system. |

| π → π | ~280 | Transition involving the entire conjugated quinoline system. |

| π → π | ~320 | Lowest energy π → π transition, sensitive to substitution. |

It is also possible that weak n → π* transitions, arising from the non-bonding electrons on the nitrogen atom and the oxygen atoms of the acetate group, may be observed as shoulders on the main absorption bands.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination of this compound

While a specific crystal structure for this compound is not publicly available, analysis of the crystal structure of the closely related compound, 5-(chloromethyl)quinolin-8-yl acetate, provides significant insights into the likely solid-state conformation and packing of the target molecule. nih.gov

The crystal structure of 5-(chloromethyl)quinolin-8-yl acetate reveals that the compound crystallizes in the triclinic space group P-1. nih.gov It is reasonable to anticipate that this compound may also crystallize in a low-symmetry space group. The fundamental structural unit would be the planar quinoline ring system. The acetate and bromomethyl substituents would be attached to this core.

In 5-(chloromethyl)quinolin-8-yl acetate, the acetate group is nearly perpendicular to the plane of the quinoline ring. nih.gov A similar conformation can be expected for this compound, as this would minimize steric hindrance. The orientation of the bromomethyl group will also be a key structural feature, with rotation around the C-C single bond allowing for different conformations.

The following table summarizes the predicted crystallographic parameters for this compound, based on the data for 5-(chloromethyl)quinolin-8-yl acetate. nih.gov

| Parameter | Predicted Value/Information |

|---|---|

| Crystal System | Triclinic or Monoclinic |

| Space Group | Low symmetry (e.g., P-1 or P2₁/c) |

| Key Structural Features | Planar quinoline ring; Acetate group likely non-coplanar with the ring. |

| Intermolecular Interactions | C-H···O and C-H···N hydrogen bonds, π-π stacking, potential halogen bonding. |

X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles, which would definitively establish the three-dimensional structure of the molecule. This would also allow for the unambiguous determination of the absolute configuration if the compound were to be resolved into its enantiomers.

Theoretical and Computational Investigations of 3 Bromomethyl Quinolin 8 Yl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide detailed insights into molecular orbitals, charge distribution, and various reactivity descriptors.

Density Functional Theory (DFT) has become a popular and effective theoretical approach for studying molecular systems. nih.govrsc.org For a molecule like 3-(bromomethyl)quinolin-8-yl acetate (B1210297), DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and compute a range of electronic properties. nih.govcnr.it

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity, as it implies that less energy is required to excite an electron from the HOMO to the LUMO. nih.govphyschemres.org

Other quantum chemical descriptors that can be calculated to understand reactivity include:

Ionization Potential (I): The energy required to remove an electron, often approximated as I = -EHOMO. arabjchem.org

Electron Affinity (A): The energy released when an electron is added, approximated as A = -ELUMO. arabjchem.org

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. arabjchem.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

These parameters help in predicting how the molecule will interact with other chemical species. For instance, the distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, can identify nucleophilic and electrophilic sites within the 3-(bromomethyl)quinolin-8-yl acetate molecule. arabjchem.org

Table 1: Illustrative DFT-Calculated Quantum Chemical Descriptors for a Substituted Quinoline (B57606)

| Parameter | Value | Unit |

| EHOMO | -6.5 | eV |

| ELUMO | -1.8 | eV |

| Energy Gap (ΔE) | 4.7 | eV |

| Ionization Potential (I) | 6.5 | eV |

| Electron Affinity (A) | 1.8 | eV |

| Chemical Hardness (η) | 2.35 | eV |

| Chemical Softness (S) | 0.425 | eV⁻¹ |

Note: The data in this table is representative of typical values for substituted quinoline derivatives and is intended for illustrative purposes.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Moller-Plesset perturbation theory, MP2) can provide highly accurate predictions of electronic properties and molecular stability.

For this compound, ab initio calculations can be used to obtain precise geometries and wavefunctions, which are essential for a detailed analysis of electron correlation effects. The Outer-Valence Green's Function (OVGF) method, for example, is a suitable approach for calculating the ionization energies of small- and medium-sized molecules and can be used to interpret photoemission spectra. cnr.itbohrium.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can track the trajectory of atoms and molecules, providing insights into conformational changes and intermolecular interactions. researchgate.net For this compound, MD simulations can be performed to explore its conformational landscape and how it interacts with solvent molecules or biological macromolecules. nih.govnih.gov

The simulation process typically involves placing the molecule in a simulated environment, such as a box of water molecules, and allowing the system to evolve over a period of nanoseconds. mdpi.com Analysis of the simulation trajectory can reveal stable conformations, the flexibility of different parts of the molecule, and the formation of non-covalent interactions like hydrogen bonds. arabjchem.org The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to analyze the stability and flexibility of the molecule during the simulation. youtube.com

Table 2: Representative Parameters from a Molecular Dynamics Simulation of a Quinoline Derivative

| Parameter | Description | Typical Value/Observation |

| Simulation Time | Duration of the simulation. | 100 ns |

| RMSD | Root Mean Square Deviation of the molecule's backbone from its initial structure. | Plateauing suggests equilibration. |

| RMSF | Root Mean Square Fluctuation of individual atoms or residues. | High values indicate flexible regions. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Stable Rg indicates a stable conformation. |

Note: This table provides a general overview of parameters and expected observations from an MD simulation.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the electronic transitions of a molecule. nih.gov

For this compound, DFT and Time-Dependent DFT (TD-DFT) calculations can be used to predict various spectra:

Infrared (IR) Spectra: By calculating the vibrational frequencies, an IR spectrum can be simulated. This helps in assigning the vibrational modes observed in experimental IR spectroscopy. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR data to aid in structure elucidation. nih.gov

UV-Visible Spectra: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths, which can be correlated with the experimental UV-Vis spectrum. nih.gov

The agreement between calculated and experimental spectra provides strong evidence for the proposed molecular structure and the accuracy of the computational model. cnr.itbohrium.com

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Quinoline Moiety

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹H NMR (δ, ppm) - H at position 2 | 8.8 | 8.76 |

| ¹³C NMR (δ, ppm) - C at position 8a | 148.5 | 149.8 |

| IR Frequency (cm⁻¹) - C=N stretch | 1590 | 1595 |

| UV-Vis λmax (nm) | 315 | 312 |

Note: The data is a representative example for illustrative purposes, drawing from typical values for substituted quinolines. nih.govmdpi.comnih.gov

Computational Elucidation of Reaction Mechanisms and Energy Profiles for this compound Transformations

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and pathways of various transformations.

For example, the nucleophilic substitution of the bromine atom in the bromomethyl group is a likely reaction for this compound. DFT calculations can be used to model the transition state of this reaction, helping to understand the factors that influence its reactivity. The synthesis of quinoline derivatives often involves multicomponent reactions, and computational studies can help to elucidate the complex mechanisms of these reactions. rsc.org Understanding the mechanism of action is also a key area where computational studies can contribute. nih.gov

Emerging Research Directions and Future Perspectives on 3 Bromomethyl Quinolin 8 Yl Acetate

Development of Novel and Efficient Synthetic Pathways to 3-(Bromomethyl)quinolin-8-yl Acetate (B1210297)

Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often require harsh reaction conditions, hazardous reagents, and can result in low yields and byproducts. ingentaconnect.commdpi.com The future of synthesizing 3-(Bromomethyl)quinolin-8-yl acetate will likely focus on overcoming these limitations through modern synthetic methodologies.

One promising area is the use of nanocatalysts . These catalysts offer high efficiency and selectivity in the synthesis of quinoline derivatives. nih.govacs.org Researchers are exploring the use of various nanocatalysts to create environmentally friendly and effective methods for producing these compounds. acs.org For this compound, a potential nanocatalyst-driven approach could streamline its synthesis, reduce reaction times, and minimize waste.

Another avenue for innovation is the application of metal-free synthesis protocols. nih.govacs.org These methods avoid the use of transition metals, offering a milder and more environmentally friendly approach to creating quinoline derivatives. acs.org The development of a metal-free pathway to this compound would be a significant step towards a more sustainable chemical industry.

Furthermore, multi-component reactions (MCRs) are gaining traction for their ability to construct complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org Designing an MCR strategy for this compound could dramatically improve the efficiency of its synthesis.

| Synthetic Approach | Potential Advantages for this compound |

| Nanocatalysis | Higher yields, increased selectivity, milder reaction conditions, and catalyst recyclability. nih.govacs.org |

| Metal-Free Synthesis | Avoidance of toxic and expensive metal catalysts, leading to cleaner reactions and simpler purification. nih.govacs.org |

| Multi-Component Reactions | Increased efficiency and atom economy by combining several steps into one, reducing waste and saving time. rsc.org |

Exploration of Undiscovered Reactivity Modes and Applications of this compound

The chemical reactivity of this compound is largely dictated by the bromomethyl group, a versatile functional handle for introducing a wide array of substituents. Future research is expected to delve into novel transformations of this group, leading to new classes of quinoline derivatives with unique properties.

One area of interest is the use of this compound in C-H bond activation/functionalization reactions. This powerful technique allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. mdpi.com By leveraging C-H activation, novel and complex quinoline-based structures could be synthesized from this compound.

The development of fluorescent probes based on the quinoline scaffold is another exciting frontier. nih.gov The quinoline core is known for its fluorescent properties, and by modifying the 3-position of this compound, it may be possible to create new fluorescent sensors for various biological and environmental applications. nih.gov

Moreover, the exploration of pharmacological applications remains a key focus. Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimalarial, and antiviral properties. nih.govnih.govorientjchem.org The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of new drug candidates.

| Research Area | Potential Outcomes for this compound |

| C-H Bond Activation | Access to novel and complex quinoline derivatives with potential applications in materials science and medicinal chemistry. mdpi.com |

| Fluorescent Probes | Development of new sensors for detecting ions, molecules, or changes in biological environments. nih.gov |

| Medicinal Chemistry | Discovery of new therapeutic agents with improved efficacy and reduced side effects for a variety of diseases. nih.govnih.gov |

Integration of this compound into Advanced and Automated Organic Synthesis Platforms

The integration of this compound into advanced and automated synthesis platforms, such as continuous flow chemistry , represents a significant leap forward in its production and utilization. ucd.ienumberanalytics.com Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. numberanalytics.comresearchgate.net A continuous flow process for the synthesis of this compound could enable its on-demand production in a safer and more controlled manner. acs.org

Automated synthesis platforms can also accelerate the discovery of new derivatives of this compound. By combining robotic systems with high-throughput screening, a large number of reactions can be performed in a short amount of time, allowing for the rapid identification of new compounds with desired properties.

Potential Contributions of this compound Research to Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly influencing the design of chemical syntheses. researchgate.nettandfonline.comnih.gov Research on this compound is poised to contribute to this paradigm shift by focusing on more sustainable synthetic methods. researchgate.netjocpr.com The development of eco-friendly protocols for the synthesis of quinoline derivatives is an active area of research. researchgate.netresearchgate.net

The use of greener solvents , such as water or ethanol, and the development of catalyst-free reaction conditions are key aspects of this effort. researchgate.netjocpr.com By designing synthetic routes to this compound that adhere to these principles, the environmental impact of its production can be significantly reduced.

Furthermore, the development of more efficient, atom-economical reactions will minimize waste generation. researchgate.net The application of techniques like MCRs and flow chemistry will be instrumental in achieving these goals. rsc.orgnumberanalytics.com

Q & A

Q. What are the common synthetic routes for preparing 3-(Bromomethyl)quinolin-8-yl acetate?

The synthesis typically involves sequential functionalization of the quinoline scaffold. A plausible route starts with 8-hydroxyquinoline derivatives:

- Bromination : Introduce a bromomethyl group at position 3 using brominating agents (e.g., NBS in the presence of light or radical initiators) .

- Acetylation : Protect the hydroxyl group at position 8 via acetylation with acetic anhydride or acetyl chloride under basic conditions . Key challenges include controlling regioselectivity during bromination and minimizing side reactions during acetylation.

Q. What spectroscopic methods are used to characterize this compound?

- NMR : and NMR identify substituent positions (e.g., bromomethyl protons at δ ~4.5 ppm and acetate carbonyl at δ ~170 ppm) .

- X-ray crystallography : Resolves spatial arrangement, as seen in structurally similar compounds like (E)-2-[2-(3-fluorophenyl)ethenyl]quinolin-8-yl acetate, which exhibits hydrogen bonding between the acetate carbonyl and adjacent methyl groups .

- Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS) .

Q. What biological activities are associated with halogenated quinoline derivatives?

Brominated quinolines are studied for antimicrobial, anticancer, and metal-chelating properties. The bromomethyl group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., enzyme active sites) . Comparative assays show positional isomerism (e.g., bromine at position 3 vs. 2) significantly affects activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated quinoline derivatives?

Discrepancies often arise from variations in assay conditions or substituent positioning. To address this:

- Perform comparative bioassays under standardized protocols (e.g., identical cell lines, incubation times).

- Use computational modeling (e.g., molecular docking) to predict binding affinities based on bromine positioning .

- Analyze structure-activity relationships (SAR) using analogs like 8-hydroxyquinoline (antimicrobial) and 5-bromoquinoline (antiviral) as benchmarks .

Q. What strategies optimize reaction yields in bromomethylquinoline synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve bromination efficiency by stabilizing intermediates .

- Catalysis : Use Lewis acids (e.g., FeCl) to enhance bromine activation .

- Temperature control : Low temperatures (~0°C) reduce side reactions during acetylation . Yield optimization data for similar compounds (e.g., 3-ethyl-8-methylquinolin-2-amine hydrochloride) show ~70–85% efficiency under optimized conditions .

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

The bromomethyl moiety serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling with arylboronic acids) or radical-mediated transformations.

- Example : In pyrido[2,3-f]quinoxaline synthesis, bromomethyl intermediates enable regioselective C–C bond formation .

- Mechanistic insight : The leaving group ability of bromine facilitates Pd-catalyzed coupling, as demonstrated in ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylate synthesis .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Challenges : Bromine’s high atomic weight and molecular asymmetry complicate crystal packing.

- Solutions :

- Use slow evaporation with mixed solvents (e.g., hexane/ethyl acetate) to promote ordered lattice formation.

- Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to stabilize the structure, as seen in (2-chloro-8-methylquinolin-3-yl)methanol .

Methodological Tables

Table 1 : Comparative Bioactivity of Halogenated Quinolines

| Compound | Substituent Positions | Key Activity | Reference |

|---|---|---|---|

| This compound | 3-Bromomethyl, 8-Acetate | Antimicrobial, anticancer (predicted) | |

| 8-Hydroxyquinoline | 8-Hydroxy | Metal chelation | |

| 5-Bromoquinoline | 5-Bromo | Antiviral |

Table 2 : Reaction Optimization Parameters for Bromination

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +25% efficiency |

| Temperature | 0–5°C | Reduces byproducts |

| Catalyst | FeCl | Accelerates reaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。